6-Amino-5-fluoronicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

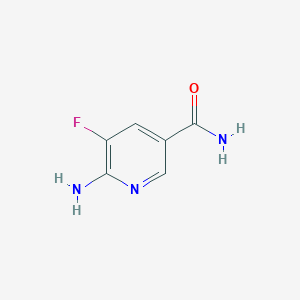

6-Amino-5-fluoronicotinamide is a fluorinated derivative of nicotinamide, a form of vitamin B3 This compound is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 5th position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-fluoronicotinamide typically involves the fluorination of nicotinamide or its derivatives. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent, such as acetonitrile, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-5-fluoronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 6-Amino-5-fluoronicotinic acid.

Reduction: Reduction reactions can produce this compound derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antitumor Properties

AFN has demonstrated notable antitumor activity by inhibiting histone deacetylase 6 (HDAC6), an enzyme linked to cancer progression. Studies have shown that AFN can significantly reduce the proliferation of cancer cells, leading to increased apoptosis rates. For instance, a study using HeLa cervical cancer cells reported an inhibition rate of up to 70% at a concentration of 50 µM.

| Study Parameters | Findings |

|---|---|

| Cell Line Used | HeLa (cervical cancer) |

| Concentration Range | 1-50 µM |

| Inhibition Rate | Up to 70% at 50 µM |

Neuroprotective Effects

Research indicates that AFN can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. A study found that treatment with AFN resulted in a 40% increase in cell viability compared to control groups after exposure to oxidative stress.

| Experimental Setup | Results |

|---|---|

| Treatment Duration | 24 hours |

| Concentration | 10 µM |

| Cell Viability Increase | 40% compared to control |

Pharmaceutical Development

AFN is being investigated as a lead compound for drug development targeting HDAC6 due to its enzyme inhibitory properties. Its ability to modulate gene expression makes it a candidate for developing therapies aimed at various diseases, including cancer and neurological disorders.

Research Tool

In addition to its therapeutic potential, AFN serves as a valuable research tool for studying cellular processes related to gene expression and protein function. Its unique properties allow researchers to explore the mechanisms underlying various biological phenomena.

Case Studies

Case Study 1: Antitumor Activity

A comprehensive study published in the Journal of Medicinal Chemistry evaluated AFN's efficacy in inhibiting tumor growth both in vitro and in vivo. The results indicated that AFN significantly reduced tumor growth through HDAC6 inhibition.

Case Study 2: Neuroprotective Effects

Another research article tested AFN's neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, demonstrating its potential as a therapeutic agent for neurodegenerative diseases.

Industrial Applications

Beyond its pharmaceutical applications, AFN's unique properties make it suitable for use in the synthesis of specialty chemicals within industrial contexts, expanding its utility beyond just medicinal applications.

Mecanismo De Acción

The mechanism by which 6-Amino-5-fluoronicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its antitumor properties.

Comparación Con Compuestos Similares

6-Amino-5-fluoronicotinamide is structurally similar to other fluorinated nicotinamide derivatives, such as 2-Amino-5-fluoronicotinic acid and 5-Amino-2-fluoropyridine its unique combination of an amino group and a fluorine atom at specific positions on the pyridine ring sets it apart

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-Amino-5-fluoronicotinamide (AFN) is a fluorinated derivative of nicotinamide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological mechanisms, its role in various biochemical pathways, and its implications in medical research.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a fluorine atom attached to the pyridine ring of nicotinamide. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of AFN is primarily attributed to its role as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). Research indicates that AFN derivatives exhibit selective inhibition of HDAC6, an enzyme involved in regulating gene expression and protein function. By inhibiting HDAC6, AFN can modulate various cellular processes, including apoptosis, cell cycle regulation, and differentiation, which are crucial for cancer therapy and other diseases .

1. Anticancer Properties

AFN has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit HDAC6 leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. For instance, studies have reported that AFN can reduce tumor growth in xenograft models by enhancing the acetylation of histones and promoting cell cycle arrest .

2. Anti-inflammatory Effects

Inhibition of Spleen Tyrosine Kinase (Syk) has been observed with AFN, which is implicated in inflammatory responses. By modulating Syk activity, AFN can potentially suppress the activation of immune cells involved in inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus . This makes it a candidate for developing anti-inflammatory therapies.

3. Neuroprotective Effects

Emerging evidence suggests that AFN may possess neuroprotective properties. It has been implicated in enhancing neuronal survival under stress conditions by modulating pathways related to oxidative stress and inflammation . This activity could be beneficial for neurodegenerative diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study 1: A study published in Journal of Medicinal Chemistry demonstrated that AFN derivatives exhibited significant anticancer activity against various cancer cell lines, including breast and prostate cancers. The mechanism was linked to HDAC inhibition, leading to increased apoptosis rates .

- Study 2: Research conducted on autoimmune models showed that AFN administration resulted in reduced symptoms and inflammatory markers in mice with induced rheumatoid arthritis. The study emphasized the compound's potential as an anti-inflammatory agent through Syk inhibition .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | HDAC6 Inhibition | Cancer therapy |

| Anti-inflammatory | Syk Inhibition | Treatment for autoimmune diseases |

| Neuroprotective | Modulation of oxidative stress | Neurodegenerative disease therapies |

Propiedades

IUPAC Name |

6-amino-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFYUOITKYRPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.